5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
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Overview
Description
5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a synthetic organic compound that falls under the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves the following steps:
Introduction of Fluorine and Chlorine Substituents: The fluorine and chlorine atoms are introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrrolo-Pyridine Ring: This may involve cyclization reactions starting from appropriate precursors.
Amide Bond Formation: The final step involves the formation of the amide bond, usually by reacting the corresponding acid chloride with the amine.
Typical reaction conditions include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or other transition metal catalysts.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for cost, efficiency, and yield. Techniques like continuous flow chemistry might be employed to enhance reaction rates and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at various functional groups, potentially affecting the pyrrolo-pyridine system or the benzoamide moiety.
Reduction: Reduction reactions can target the carbonyl group, leading to the corresponding alcohol.
Substitution: Halogen atoms in the compound are reactive sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles, with conditions ranging from acidic to basic.
Major Products Formed
The specific products formed will depend on the reaction conditions and reagents used. For instance, reduction of the carbonyl group would yield the corresponding alcohol derivative.
Scientific Research Applications
5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential to interact with biological targets, such as enzymes or receptors.
Medicine: Studied for potential therapeutic effects, particularly in treating diseases involving specific molecular pathways.
Industry: Could be used in materials science for creating specialized materials with unique properties.
Mechanism of Action
The mechanism by which 5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide exerts its effects involves interaction with molecular targets within biological systems. This might include binding to specific enzymes or receptors, inhibiting or activating pathways that are crucial for certain biological processes.
Comparison with Similar Compounds
In comparison with similar compounds, this compound exhibits unique features due to the presence of the chloro and fluoro substituents, along with the pyrrolo-pyridine ring system. Similar compounds might include:
5-chloro-2-fluorobenzamide: Lacks the pyrrolo-pyridine system, offering different reactivity and applications.
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide: Without halogen substituents, this compound would have distinct physical and chemical properties.
Properties
IUPAC Name |
5-chloro-2-fluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c1-21-7-4-11-5-8-22(17(24)15(11)21)9-6-20-16(23)13-10-12(18)2-3-14(13)19/h2-5,7-8,10H,6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGZTDJSNJAJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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